2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride
Overview
Description
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride is an organic compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . It is a derivative of morpholine, a heterocyclic amine, and cyclohexanone, a cyclic ketone. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride typically involves the reaction of morpholine with cyclohexanone under acidic conditions. The hydrochloride salt is formed by the addition of hydrochloric acid. The reaction can be summarized as follows:
- The resulting product is 2-(Morpholin-3-yl)cyclohexan-1-one .
- The addition of hydrochloric acid forms the hydrochloride salt .
Cyclohexanone: reacts with in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Mixing: the reactants in a reactor.
Heating: the mixture to the desired temperature.
Maintaining: the reaction conditions for a specified period.
Cooling: the reaction mixture and isolating the product by filtration or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation: Forms ketones or carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted morpholine derivatives.
Scientific Research Applications
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar structure but lacking the cyclohexanone moiety.
Cyclohexanone: A cyclic ketone without the morpholine ring.
2-(Morpholin-4-yl)cyclohexan-1-one: A structural isomer with the morpholine ring attached at a different position.
Uniqueness
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride is unique due to its combined structural features of morpholine and cyclohexanone, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-morpholin-3-ylcyclohexan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9;/h8-9,11H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTSJKCFLHSPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2COCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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